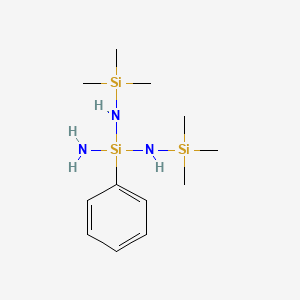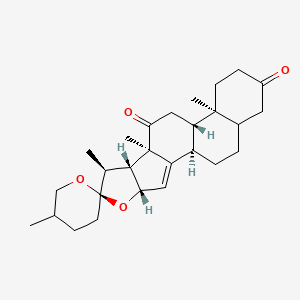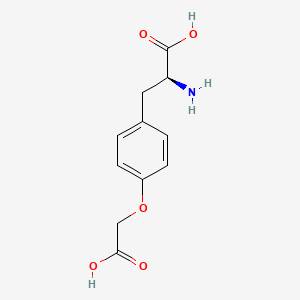
O-(Carboxymethyl)-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(Carboxymethyl)-L-tyrosine is a derivative of the amino acid L-tyrosine, where a carboxymethyl group is attached to the hydroxyl group of the tyrosine molecule. This modification imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(Carboxymethyl)-L-tyrosine typically involves the reaction of L-tyrosine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a carboxymethyl ester intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: 50-70°C
pH: Alkaline (pH 8-10)
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pH control.
Purification: Techniques such as crystallization, filtration, and drying to obtain high-purity product.
Quality Control: Analytical methods like HPLC and NMR to ensure product consistency and purity.
化学反応の分析
Types of Reactions
O-(Carboxymethyl)-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
科学的研究の応用
O-(Carboxymethyl)-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of biodegradable polymers and hydrogels for various applications
作用機序
The mechanism of action of O-(Carboxymethyl)-L-tyrosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as tyrosine kinases and receptors involved in signal transduction.
類似化合物との比較
Similar Compounds
O-(Carboxymethyl)-D-tyrosine: The D-isomer of the compound with similar chemical properties but different biological activity.
N-(Carboxymethyl)-L-tyrosine: A derivative where the carboxymethyl group is attached to the amino group of tyrosine.
O-(Hydroxymethyl)-L-tyrosine: A derivative with a hydroxymethyl group instead of a carboxymethyl group.
Uniqueness
O-(Carboxymethyl)-L-tyrosine is unique due to its specific modification at the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to other derivatives .
特性
CAS番号 |
24558-63-2 |
|---|---|
分子式 |
C11H13NO5 |
分子量 |
239.22 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-(carboxymethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H13NO5/c12-9(11(15)16)5-7-1-3-8(4-2-7)17-6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16)/t9-/m0/s1 |
InChIキー |
ARXFMTURSPNMGH-VIFPVBQESA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCC(=O)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


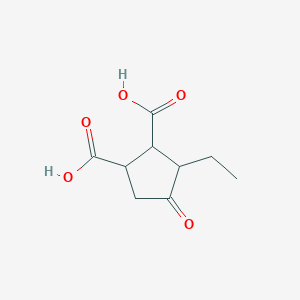
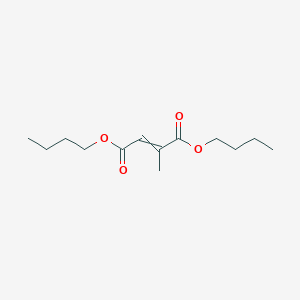
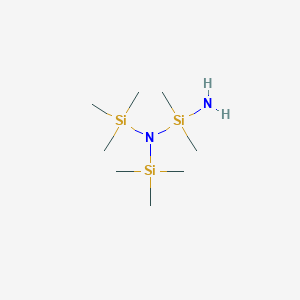
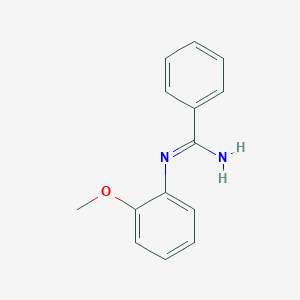
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)
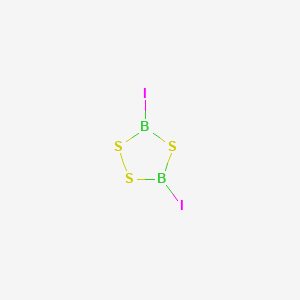
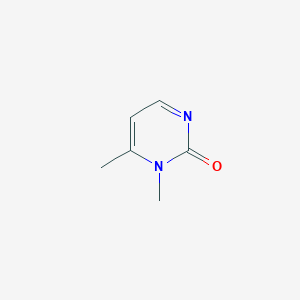
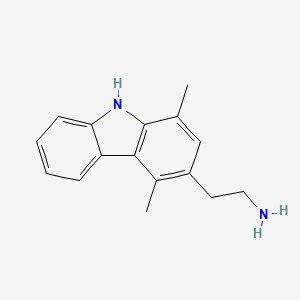
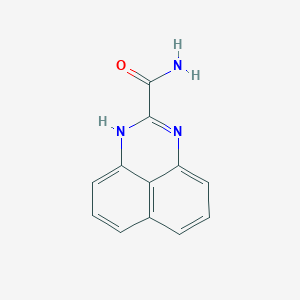
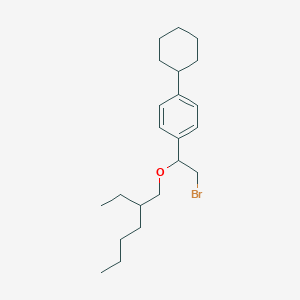
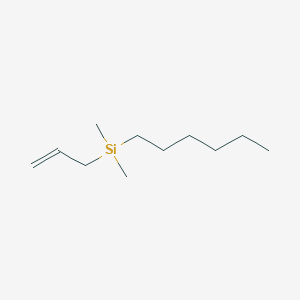
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
